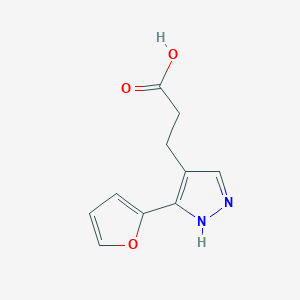

3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanoic acid

Description

Properties

IUPAC Name |

3-[5-(furan-2-yl)-1H-pyrazol-4-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-9(14)4-3-7-6-11-12-10(7)8-2-1-5-15-8/h1-2,5-6H,3-4H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIOOFPOYXMQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=NN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-(Furan-2-yl)-1H-pyrazol-4-yl)propanoic acid is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps, typically beginning with the formation of the pyrazole ring followed by the introduction of the furan moiety. Various methods have been explored, including hydroarylation reactions that yield derivatives with enhanced biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3-(furan-2-yl)propenoic acids exhibit good antimicrobial activity against various pathogens. Notably, at a concentration of 64 µg/mL, these compounds have shown effectiveness against:

- Candida albicans

- Escherichia coli

- Staphylococcus aureus

These findings suggest that the furan and pyrazole components contribute to the compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways .

Antifungal Properties

The antifungal activity of this compound has been highlighted in various studies. Compounds derived from 3-(furan-2-yl)propenoic acid demonstrated significant inhibition against yeast-like fungi, indicating their potential as therapeutic agents in treating fungal infections .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of synthesized derivatives at varying concentrations. The results indicated that compounds with structural modifications showed improved activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged significantly, showcasing the importance of structural diversity in enhancing biological activity.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| A | 32 | E. coli |

| B | 16 | S. aureus |

| C | 8 | C. albicans |

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of various derivatives has revealed that specific substitutions on the pyrazole ring can enhance biological activity. For instance, introducing electron-withdrawing groups has been shown to increase potency against bacterial strains.

The proposed mechanism of action for this compound involves:

- Inhibition of Protein Synthesis : Compounds may interfere with ribosomal function in bacteria.

- Disruption of Cell Wall Synthesis : The structural components can inhibit enzymes involved in cell wall biosynthesis.

- Membrane Disruption : The lipophilic nature may allow these compounds to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

Comparative Studies

Comparative studies with known antibiotics have shown that while traditional antibiotics have well-defined mechanisms, compounds like this compound may offer alternative modes of action that could be beneficial in overcoming antibiotic resistance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazole-propanoic acid derivatives reported in the literature. Key differences lie in substituents on the pyrazole ring, additional fused rings, and physicochemical properties.

Substituent Variations on the Pyrazole Ring

Compound A : 3-(1-(4-Bromophenyl)-1H-pyrazol-4-yl)propanoic acid ()

- Molecular Formula : C₁₂H₁₁BrN₂O₂

- Molecular Weight : 295.136 g/mol

- Key Features : A 4-bromophenyl group at pyrazole position 1. Bromine enhances lipophilicity and may influence halogen bonding.

- Applications : Halogenated pyrazoles are common in drug design for improved metabolic stability .

Compound B : 3-[1-Phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic Acid ()

- Molecular Formula : C₂₄H₂₀N₂O₂

- Molecular Weight : 368.43 g/mol

- Key Features : Biphenyl substitution at pyrazole position 3. The extended aromatic system increases molecular weight and may enhance π-π stacking interactions .

Compound C : 3-[4-(3,5-Dimethyl-pyrazol-1-yl)-phenyl]-propionic Acid ()

- Molecular Formula : C₁₄H₁₆N₂O₂

- Molecular Weight : 244.29 g/mol

- Key Features : Methyl groups at pyrazole positions 3 and 4. Methylation reduces polarity and could improve membrane permeability .

Compound D : 3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride ()

- Molecular Formula : C₇H₈F₃N₃O₂·HCl

- Molecular Weight : 223.15 g/mol (free base)

- Key Features: Amino and trifluoromethyl groups at pyrazole positions 4 and 3.

Derivatives with Fused Heterocyclic Systems

Compound E : 3-(5-((3-(Furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid ()

- Molecular Formula : C₂₁H₁₆N₃O₃S₂

- Molecular Weight : 425.48 g/mol

- Key Features: A thioxothiazolidinone ring fused to the pyrazole-furan system. The thione (C=S) group may enhance metal-binding capacity .

Physicochemical Properties

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step route:

Step 1: Preparation of Furan-2-carbaldehyde Derivative

The starting material often involves furan-2-carbaldehyde or substituted derivatives (e.g., 5-methylfuran-2-carbaldehyde). This aldehyde serves as the electrophilic component for hydrazone formation.Step 2: Formation of Hydrazone Intermediate

Reaction of furan-2-carbaldehyde with hydrazine derivatives (e.g., phenylhydrazine or substituted hydrazines) leads to hydrazone intermediates. This step is typically carried out under mild conditions to avoid side reactions.Step 3: Cyclization to Pyrazole Ring

The hydrazone intermediate undergoes cyclization, often promoted by acidic or basic conditions, to form the pyrazole ring fused to the furan moiety.Step 4: Introduction of Propanoic Acid Side Chain

The propanoic acid moiety is introduced either through direct alkylation or via reduction of a corresponding propenoic acid intermediate. Reduction methods include catalytic hydrogenation or hydride reagents.

Detailed Synthetic Routes and Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Aldehyde preparation | Furan-2-carbaldehyde or substituted derivatives | Commercially available or synthesized from furan |

| 2 | Hydrazone formation | Hydrazine derivatives, mild acidic/basic medium | Forms hydrazone intermediate |

| 3 | Cyclization | Acidic or basic catalysis, heat | Pyrazole ring formation |

| 4 | Side chain introduction | Reduction: LiAlH4, catalytic hydrogenation (Pd/H2) | Converts propenoic acid to propanoic acid |

Example:

A typical synthesis reported for a related compound, 3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, involves preparation of 5-methylfuran-2-carbaldehyde, reaction with phenylhydrazine to form hydrazone, cyclization to pyrazole, followed by reduction of the propenoic acid to propanoic acid.

Reaction Mechanism Insights

- The hydrazone formation involves nucleophilic attack of hydrazine nitrogen on the aldehyde carbonyl, followed by dehydration to form the hydrazone.

- Cyclization proceeds via intramolecular nucleophilic attack of the hydrazone nitrogen on an electrophilic site, closing the pyrazole ring.

- Reduction of the double bond in the propenoic acid side chain to yield the saturated propanoic acid is typically achieved using hydride donors or catalytic hydrogenation.

Alternative Synthetic Approaches

Hydroarylation of 3-(furan-2-yl)propenoic acids:

Using Brønsted superacid triflic acid (TfOH), hydroarylation of 3-(furan-2-yl)propenoic acids with arenes can yield 3-aryl-3-(furan-2-yl)propenoic acid derivatives. This method involves superelectrophilic activation of the double bond and may be adapted for pyrazole-substituted furans.Use of Hydrazine and Coupling Reagents:

In complex heterocyclic synthesis, hydrazine derivatives are coupled with carboxylic acid derivatives using coupling agents like HATU in DMF under nitrogen atmosphere, followed by purification steps involving silica gel chromatography.

Purification and Characterization

- Purification is generally conducted by column chromatography using gradients of ethyl acetate/hexanes or dichloromethane/methanol mixtures.

- Characterization includes NMR spectroscopy (1H, 13C), mass spectrometry (ESI-MS), and sometimes X-ray crystallography for structural confirmation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrazone formation + cyclization + reduction | Furan-2-carbaldehyde, hydrazine, acid/base, LiAlH4 or Pd/H2 | Straightforward, well-established | Multi-step, requires careful control of conditions |

| Hydroarylation in TfOH | 3-(furan-2-yl)propenoic acid, arenes, TfOH | Direct electrophilic substitution | Requires strong acid, limited substrate scope |

| Coupling with HATU | Hydrazine derivatives, carboxylic acid, HATU, DMF | Efficient for complex molecules | Expensive reagents, sensitive to moisture |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(3-(furan-2-yl)-1H-pyrazol-4-yl)propanoic acid and its derivatives?

- Answer : Condensation reactions between substituted pyrazole aldehydes and thiazolidinone or propanoic acid precursors are commonly employed. For example, derivatives with furan or substituted phenyl groups (e.g., 4-methoxyphenyl, 4-nitrophenyl) are synthesized via Knoevenagel condensation, achieving yields of 48–85% . Key steps include refluxing in ethanol with catalytic piperidine and purification via recrystallization. Optimization of reaction time and temperature improves yield, as seen in analogous compounds .

Q. How can the structural integrity of this compound be validated experimentally?

- Answer : Use multi-spectral characterization:

- FT-IR to confirm functional groups (e.g., C=O at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹, and O-H at ~3250 cm⁻¹) .

- 1H/13C NMR to verify aromatic protons (δ 7.0–8.3 ppm for pyrazole/furan), methylene groups (δ 3.2–3.6 ppm), and chiral centers (split signals in DMSO-d6) .

- ESI-MS to confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 470.2 for fluorinated analogs) .

- Elemental analysis to validate C/H/N ratios (e.g., ±0.3% deviation from theoretical values) .

Q. What solvent systems and crystallization conditions are optimal for purifying this compound?

- Answer : Ethanol or methanol are preferred due to the compound's moderate polarity. For analogs like 3-(4-nitrophenyl) derivatives, slow evaporation from DMF/water mixtures yields crystals with defined melting points (e.g., 240–242°C) . For air-sensitive intermediates, work under inert gas (N₂/Ar) and use anhydrous solvents .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Answer :

- Perform density functional theory (DFT) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions on the furan-pyrazole scaffold .

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities toward targets like cyclooxygenase-2 (COX-2) or kinases, leveraging structural analogs (e.g., 3,5-difluorophenyl derivatives) .

- Analyze QSAR parameters (logP, polar surface area) to optimize bioavailability. Substituents like electron-withdrawing groups (NO₂, CF₃) enhance metabolic stability .

Q. How to resolve discrepancies in spectral data (e.g., unexpected splitting in NMR)?

- Answer :

- Variable-temperature NMR can distinguish dynamic effects (e.g., rotamers) from static structural issues. For example, broadened signals at 25°C may resolve into doublets at 60°C .

- 2D NMR (COSY, HSQC) clarifies coupling networks, especially for overlapping aromatic protons in furan-pyrazole hybrids .

- X-ray crystallography (using SHELXL ) provides definitive structural proof. For example, analogs with 3,5-difluorophenyl groups show planar pyrazole rings and dihedral angles <10° with the furan moiety .

Q. What strategies mitigate low yields in multi-step syntheses of analogs?

- Answer :

- Protecting groups : Temporarily mask the propanoic acid moiety (e.g., as a tert-butyl ester) during pyrazole functionalization to prevent side reactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hrs to 30 mins) for condensation steps, improving yields by 15–20% in thiazolidinone derivatives .

- Flow chemistry : Enhances reproducibility in scale-up for intermediates like 3-(furan-2-yl)-1H-pyrazole-4-carbaldehyde .

Q. How does modifying the furan ring (e.g., halogenation) affect physicochemical properties?

- Answer :

- Halogenation (e.g., 5-bromofuran) increases logP by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility .

- Electron-deficient substituents (e.g., nitro groups) lower HOMO energy, improving oxidative stability. For example, 4-nitrophenyl analogs show no decomposition after 30 days at 4°C .

- Methylation at the furan 5-position increases steric bulk, potentially disrupting π-π stacking in crystal lattices (evidenced by lower melting points in methylated vs. unsubstituted analogs) .

Methodological Notes

- Contradictory data : If HPLC purity conflicts with NMR integration, confirm via LC-MS to rule out isomeric impurities (e.g., cis/trans isomers in Knoevenagel products) .

- Crystallization challenges : For poorly soluble analogs (e.g., 3,5-difluoro derivatives), use mixed solvents (DCM/hexane) or seeding with isomorphic crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.